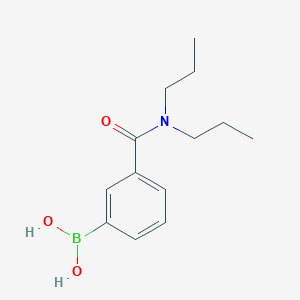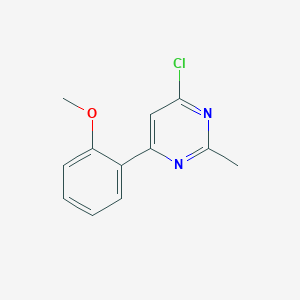
5-Fluoro-2-(phenylethynyl)benzaldehyde
Vue d'ensemble
Description
5-Fluoro-2-(phenylethynyl)benzaldehyde, also known as 5F-PEA, is a synthetic organic compound that belongs to the family of benzaldehydes. It is an aromatic aldehyde with a molecular formula of C15H9FO and a molecular weight of 224.23 g/mol .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-(phenylethynyl)benzaldehyde is 1S/C15H9FO/c16-15-9-8-13 (14 (10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H . This indicates the presence of a fluoro group attached to the benzene ring, and a phenylethynyl group attached to the second carbon of the benzene ring.Physical And Chemical Properties Analysis
5-Fluoro-2-(phenylethynyl)benzaldehyde is a light-yellow to yellow powder or crystals . It should be stored in a refrigerator and shipped at room temperature .Applications De Recherche Scientifique
Synthesis of Quinazoline and Isoindolinone Scaffolds
The study by (Wu et al., 2021) discusses the use of a monodentate transient directing group to enable Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds. This indicates the utility of benzaldehyde derivatives in the synthesis of complex organic compounds.
Synthesis of Fluorinated Analogues of Combretastatins
Research by (Lawrence et al., 2003) explores the synthesis of fluorinated benzaldehydes for the production of fluoro-substituted stilbenes, specifically analogues of the anticancer combretastatins. This study underscores the role of benzaldehyde derivatives in synthesizing potential anticancer agents.
Development of Polymer Materials
The studies by (Kharas et al., 2017) and (Kharas et al., 2016) delve into the creation of novel copolymers by copolymerizing ring-disubstituted benzaldehydes with styrene. This application reveals the potential of benzaldehyde derivatives in the field of material science, particularly in the development of new polymer materials.
Antimicrobial and Antitumor Agents
The research by (Kawde et al., 2015) demonstrates the antimicrobial activity of synthesized benzaldehyde derivatives. Similarly, (Racané et al., 2006) reports the synthesis of benzothiazole derivatives with different substituents, including fluoro, and their cytostatic activities against various malignant human cell lines. These studies highlight the biomedical applications of benzaldehyde derivatives, particularly in developing antimicrobial and anticancer treatments.
Bifunctional Linkers for Bioconjugation
The work by (Crosby et al., 2008) presents the synthesis of benzaldehyde derivatives as potential bifunctional linkers for attaching therapeutic drugs to antibodies against cancer cells. This suggests the use of benzaldehyde derivatives in targeted drug delivery systems.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
5-fluoro-2-(2-phenylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO/c16-15-9-8-13(14(10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVZKIZTBMTKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(phenylethynyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B1486628.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)
amine](/img/structure/B1486631.png)
![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2h-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1486636.png)
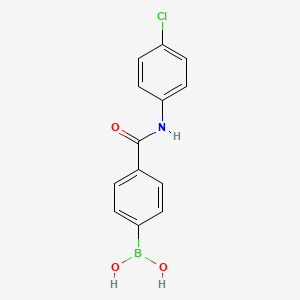
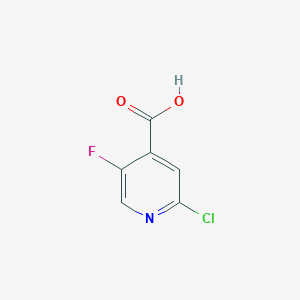

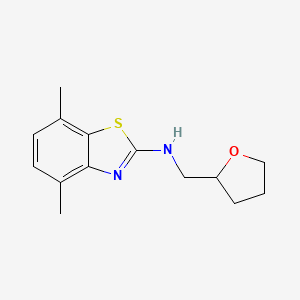
amine](/img/structure/B1486646.png)
